molecular formula C23H25N3O2S B2583141 4-tert-butyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1009599-37-4

4-tert-butyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2583141
M. Wt: 407.53
InChI Key: SHMDAWHZOOMZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
BenchChem offers high-quality 4-tert-butyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Applications

  • Polyamide Synthesis : Compounds with tert-butyl groups and benzamide structures have been used in the synthesis of new polyamides, showing potential in creating materials with high thermal stability and good solubility in polar solvents. These materials could be used in high-performance plastics and coatings due to their flexible, transparent, and tough film-forming abilities (Hsiao, Yang, & Chen, 2000).

Biological Activity

  • Insecticidal Activity : Similar compounds have been designed and synthesized, showing promising insecticidal activity against pests like Helicoverpa armigera. This suggests potential applications in agricultural pest control by targeting specific receptors in pests (Deng, Zhang, Hu, Yin, Liang, & Yang, 2016).

Chemical Synthesis and Reactivity

  • Nucleophilic Substitutions and Radical Reactions : tert-Butyl phenylazocarboxylates, sharing functional groups with the compound of interest, serve as versatile building blocks in synthetic organic chemistry. Their reactivity under nucleophilic substitutions and radical conditions opens pathways for synthesizing various organic compounds, useful in drug development and material science (Jasch, Höfling, & Heinrich, 2012).

Medicinal Chemistry and Drug Design

  • Antioxidant and Antimicrobial Properties : Compounds structurally related to the query have been evaluated for their antioxidant properties, suggesting the potential for these compounds to act as antioxidants in pharmaceutical formulations or as additives in lubricating oils to prevent oxidative damage (Amer, Hassan, Moawad, & Shaker, 2011).

Organogels and Materials Chemistry

  • Organogel Formation : Research into perylenetetracarboxylic diimides, which share some functional similarity with the compound , has led to the development of organogels. These materials show promise for applications in electronic devices and sensors due to their fluorescent properties and the ability to form stable gels with distinct aggregation patterns (Wu, Xue, Shi, Chen, & Li, 2011).

properties

IUPAC Name

4-tert-butyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-15-5-11-18(12-6-15)26-21(19-13-29(28)14-20(19)25-26)24-22(27)16-7-9-17(10-8-16)23(2,3)4/h5-12H,13-14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMDAWHZOOMZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

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